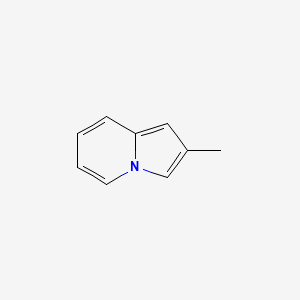

2-Methylindolizine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-8-6-9-4-2-3-5-10(9)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUAZBSVPMQJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342521 | |

| Record name | 2-Methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-18-3 | |

| Record name | 2-Methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methylindolizine and Its Derivatives

Foundational Synthetic Routes to the Indolizine (B1195054) Framework

The initial syntheses of the indolizine core were established through condensation reactions, which, despite some limitations, laid the groundwork for future methodological advancements. Two of the most historically significant methods are the Scholtz and Tschitschibabin reactions.

Scholtz Reaction: Formation from 2-Methylpyridine (B31789) with Acetic Anhydride (B1165640)

The first synthesis of the parent indolizine ring system was reported by Scholtz in 1912. jbclinpharm.org This method, known as the Scholtz reaction, involves the treatment of 2-methylpyridine with acetic anhydride at high temperatures, typically between 200–220°C. jbclinpharm.org The reaction initially produces an intermediate that Scholtz named "picolide," which upon subsequent acid hydrolysis, yields the indolizine core. jbclinpharm.org A significant challenge in the early stages was the correct structural elucidation of "picolide," which was later identified as a 1,3-diacetylindolizine intermediate. jbclinpharm.org

The reaction proceeds through the acetylation of the methyl group of 2-methylpyridine, followed by a series of condensation and cyclization steps. Despite its historical importance in the discovery of indolizines, the Scholtz reaction is not commonly used in modern synthesis. usp.br The primary drawbacks are the requirement for very high temperatures and generally low yields of the final product. usp.br

Table 1: Overview of the Scholtz Reaction

| Reactant | Reagent | Conditions | Intermediate | Product |

| 2-Methylpyridine | Acetic Anhydride | 200–220°C | "Picolide" (1,3-diacetyl-2-methylindolizine) | 2-Methylindolizine (after hydrolysis) |

Tschitschibabin Reaction: Ring Closure of Pyridinium (B92312) Salts with α-Haloketones

Developed in 1927, the Tschitschibabin (or Chichibabin) reaction remains one of the most straightforward and efficient methods for preparing 2-alkyl or 2-aryl substituted indolizines. usp.br This approach involves a two-step process. First, a pyridine (B92270) derivative, such as 2-methylpyridine, is quaternized by reacting it with an α-haloketone to form a pyridinium salt. usp.br In the second step, the resulting pyridinium salt undergoes an intramolecular cyclization mediated by a base, such as potassium carbonate or sodium bicarbonate, to yield the indolizine. usp.br

The mechanism is thought to proceed via the formation of an "enol-betaine" intermediate following deprotonation of the acidic α-methyl group on the pyridinium salt. jbclinpharm.org This intermediate then undergoes a condensation reaction to form the five-membered ring. jbclinpharm.org The Tschitschibabin reaction is generally favored over the Scholtz method due to its higher yields and the ability to introduce a variety of substituents at the 2-position by choosing the appropriate α-haloketone. usp.br However, the yield can be negatively impacted by the presence of bulky substituents on the pyridine ring or the electron-withdrawing nature of the α-haloketone, which can hinder the initial N-alkylation or the subsequent cyclization. usp.br

Modern and Emerging Synthetic Strategies for this compound Analogues

Contemporary synthetic efforts have focused on developing more versatile and efficient methods, with 1,3-dipolar cycloaddition reactions emerging as a powerful tool for the construction of a wide array of functionalized indolizine derivatives.

1,3-Dipolar Cycloaddition Reactions

This strategy is one of the most significant and widely used for synthesizing indolizine heterocycles. jbclinpharm.orgjbclinpharm.org It is based on the reaction of a pyridinium ylide, which acts as a 1,3-dipole, with a dipolarophile, typically an electron-deficient alkene or alkyne. rsc.orgchim.it

The 1,3-dipolar cycloaddition between pyridinium N-ylides and activated, electron-poor alkynes or alkenes is a cornerstone of modern indolizine synthesis. jbclinpharm.orgdoi.org The pyridinium ylide is typically generated in situ from the corresponding pyridinium salt by treatment with a base. semanticscholar.org This ylide then undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate. jbclinpharm.orgsemanticscholar.org

The reaction initially forms a dihydroindolizine intermediate, which often aromatizes spontaneously under air oxidation to give the stable indolizine product. semanticscholar.org This method is particularly effective for synthesizing indolizines that are substituted at the C1 and/or C2 positions with electron-withdrawing groups like esters or nitriles, which are often present on the dipolarophile. doi.org The procedures are generally simple, often requiring only two steps, and can be performed under mild conditions. jbclinpharm.orgsemanticscholar.org

Table 2: Examples of 1,3-Dipolar Cycloaddition for Indolizine Synthesis

| Pyridinium Ylide Source | Dipolarophile | Conditions | Product Type |

| Pyridinium salt + Base | Electron-deficient alkyne (e.g., DMAD) | Mild, often room temp. | 1,2-Dicarboxylate-substituted indolizine |

| Pyridinium salt + Base | Electron-deficient alkene | Mild, often with an oxidant | Substituted indolizine |

| In situ from pyridine/α-haloketone | Activated alkyne | One-pot reaction | Functionalized indolizine |

A specific application of the 1,3-dipolar cycloaddition strategy involves the use of pyridinium dicyanomethylides. These ylides, where the carbanion is stabilized by two cyano groups, exhibit distinct reactivity. A notable example is the reaction of pyridinium dicyanomethylides with 1-phenyl-propa-1,2-diene. researchgate.net This reaction results in a mixture of 3-cyano-2-methyl-1-phenylindolizine and 3-cyano-1-methyl-2-phenylindolizine. researchgate.net The formation of these products proceeds through a sequence involving 1,3-dipolar cycloaddition followed by dehydrocyanation (loss of HCN) and a 1,3-sigmatropic hydrogen shift. researchgate.net This specific methodology demonstrates how the choice of both the ylide and the dipolarophile can be tailored to generate structurally complex and specifically substituted indolizine analogues. researchgate.netmdpi.com

Intramolecular Cyclization and Cycloisomerization Approaches

Intramolecular cyclization represents a powerful strategy for constructing the bicyclic indolizine core. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond within a single precursor molecule that already contains the pre-assembled pyridine ring.

Iodine-Catalyzed Cyclization of Propargylic Pyridines with 2-Substituted Pyridines

A notable method for the synthesis of functionalized indolizines involves the iodine-mediated cyclization of pyridine-substituted propargylic systems. nih.gov This approach leverages the ability of molecular iodine to act as a catalyst, promoting the cyclization of appropriately substituted pyridine precursors.

The reaction typically proceeds via a 5-endo-dig iodocyclization mechanism. nih.gov In this process, a pyridinyl nitrogen acts as an internal nucleophile, attacking the alkyne moiety that has been activated by iodine. nih.gov For instance, the iodine-mediated cyclization of propargylic acid esters tethered to a pyridine ring affords highly functionalized indolizines in high yields. nih.gov The process is believed to involve the initial formation of an iodonium (B1229267) ion from the alkyne, which is then attacked by the pyridine nitrogen. Subsequent elimination and aromatization steps lead to the final indolizine product. This methodology is tolerant of a variety of substituents on the propargylic system, allowing for the synthesis of a diverse range of indolizine derivatives. nih.gov

A related strategy involves the iodine-mediated hydrative cyclization of substrates like 2-pyridin-2-yl-pent-4-ynoic acid ethyl esters, which yields 3-acylated indolizines. nih.gov The proposed mechanism for this transformation also involves a 5-exo-dig iodocyclization, followed by deprotonation and subsequent reaction with water to install the acyl group. nih.gov

| Substrate Type | Catalyst/Reagent | Key Mechanistic Step | Product Type | Reference |

| Propargylic acid esters with pyridine | Molecular Iodine (I₂) | 5-endo-dig iodocyclization | Functionalized indolizines | nih.gov |

| 2-Pyridin-2-yl-pent-4-ynoic acid ethyl esters | Molecular Iodine (I₂) | 5-exo-dig iodocyclization / Hydration | 3-Acylated indolizines | nih.gov |

Synthesis via Thermal Cyclization of Baylis-Hillman Reaction Products

The Baylis-Hillman reaction provides a versatile entry point for the synthesis of 2-substituted indolizines. core.ac.uk This reaction, typically between an aldehyde and an activated alkene, can be adapted to produce precursors that readily undergo thermal cyclization to form the indolizine ring system. core.ac.uk

Specifically, the Baylis-Hillman adducts derived from pyridine-2-carboxaldehyde and various acrylate (B77674) analogues serve as key intermediates. core.ac.uk The thermal cyclization of the resulting methyl 3-hydroxy-2-methylene-3-(2-pyridyl)propanoate has been confirmed to yield methyl indolizine-2-carboxylate. core.ac.uk This establishes a general and convenient route to a variety of 2-substituted indolizines. core.ac.uk

| Reactants for Baylis-Hillman Reaction | Key Intermediate | Cyclization Condition | Product | Reference |

| Pyridine-2-carboxaldehyde, Acrylate analogues | Baylis-Hillman adduct (e.g., methyl 3-hydroxy-2-methylene-3-(2-pyridyl)propanoate) | Thermal | 2-Substituted indolizines (e.g., methyl indolizine-2-carboxylate) | core.ac.uk |

| Pyridine-2-carboxaldehyde, Methyl vinyl ketone | Baylis-Hillman adduct | In-situ | 2-Acylindolizine | core.ac.ukrsc.org |

Condensation and Annulation Reactions

Condensation and annulation reactions provide another major avenue for the construction of the indolizine skeleton. These methods typically involve the reaction of two or more components to build the heterocyclic ring system in a convergent manner.

Reactions Involving 2-Alkylazarenes and Related Substrates

The functionalization of C(sp³)–H bonds in 2-alkylazarenes has emerged as a powerful strategy for indolizine synthesis. acs.org For example, a samarium-catalyzed reaction between 2-alkylazaarenes and propargylic alcohols leads to the formation of indolizines under mild, solvent-free conditions. acs.org This process involves the activation of the C(sp³)–H bond of the 2-alkyl group, followed by coupling with the propargylic alcohol and subsequent cyclization to form the C–C and C–N bonds of the indolizine ring. acs.org

Another approach utilizes an iodine-catalyzed intermolecular oxidative tandem cyclization of α-picoline derivatives with aromatic or aliphatic olefins. researchgate.net This metal-free method allows for the one-pot synthesis of substituted indolizines in moderate to good yields through the formation of both C-C and C-N bonds. researchgate.net

| 2-Alkylazarene Substrate | Coupling Partner | Catalyst | Key Feature | Product | Reference |

| 2-Alkylazaarenes | Propargylic alcohols | Samarium(III) | C(sp³)–H bond activation | Substituted indolizines | acs.org |

| α-Picoline derivatives | Olefins (aromatic/aliphatic) | Iodine (I₂) | Oxidative tandem cyclization | Substituted indolizines | researchgate.net |

Routes from 2-Pyridylesters with Unsaturated Ketones and Chalcones

The reaction of 2-pyridylesters with α,β-unsaturated ketones, particularly chalcones, offers a metal-free pathway to substituted indolizines. chim.itrsc.orgresearchgate.net An iodine-catalyzed [3+2] cyclization of 2-pyridylesters and chalcones has been developed as a notable alternative to metal-catalyzed methods. chim.itrsc.orgresearchgate.net This reaction proceeds smoothly to afford trisubstituted indolizines. chim.it The synthesis of indolizine-1-carboxylates can also be achieved through the Ortoleva–King reaction of 2-pyridylacetate (B8455688) followed by an Aldol condensation under mild conditions. acs.org This protocol is compatible with a range of functional groups and has been successfully applied to unsaturated ketones, leading to the regioselective formation of benzoyl-substituted indolizines via a Michael addition followed by C–N bond formation. acs.org

| Pyridine Substrate | Unsaturated Partner | Catalyst/Reagent | Reaction Type | Product Type | Reference |

| 2-Pyridylesters | Chalcones | Iodine (I₂) | Metal-free [3+2] cyclization | Trisubstituted indolizines | chim.itrsc.orgresearchgate.net |

| 2-Pyridylacetate | Unsaturated ketones | Base (for Aldol) | Ortoleva–King / Aldol condensation / Michael addition | Indolizine-1-carboxylates / Benzoyl-substituted indolizines | acs.org |

Weak-Coordination-Auxiliary Aminocatalytic [3+2] Annulations of Acyl Pyridines with α,β-Unsaturated Aldehydes

Recent advancements in organocatalysis have led to the development of sophisticated methods for indolizine synthesis. One such strategy is the weak-coordination-auxiliary aminocatalytic [3+2] annulation of acyl pyridines with α,β-unsaturated aldehydes and ketones. rsc.orgrsc.orgrsc.orgresearchgate.net

This approach enables the directed [3+2] cyclization of N-heteroaryl ketones with α,β-unsaturated ketones to produce 2-acylindolizines. rsc.orgrsc.orgresearchgate.net The use of a simple aminocatalyst like glycine (B1666218) is key; its carboxylic group is proposed to act as a weak-coordination auxiliary, promoting the intramolecular cyclization and 1,5-proton transfer steps of the reaction sequence. rsc.orgrsc.org This method is particularly valuable as it overcomes the challenges associated with the lower reactivity and greater steric hindrance of α,β-unsaturated ketones in aminocatalysis. rsc.orgrsc.orgresearchgate.net

A related strategy employs aminosugars derived from biomass, such as glucosamine, as recyclable stereoauxiliaries. vulcanchem.comnih.gov This aminocatalytic approach facilitates the one-pot [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes to efficiently produce a wide array of versatilely decorated indolizine-2-carbaldehydes. vulcanchem.comnih.gov Mechanistic studies suggest a stereoauxiliary effect, particularly with the β-anomer of D-glucosamine, which is crucial for the catalytic performance. nih.gov

| Pyridine Substrate | Unsaturated Partner | Catalyst System | Key Feature | Product Type | Reference |

| Acyl pyridines | α,β-Unsaturated ketones | Glycine | Weak-coordination-auxiliary aminocatalysis | 2-Acylindolizines | rsc.orgrsc.orgresearchgate.net |

| Acyl pyridines | α,β-Unsaturated aldehydes | Glucosamine/Chitosan | Recyclable stereoauxiliary aminocatalysis | Indolizine-2-carbaldehydes | vulcanchem.comnih.gov |

Acid-Catalyzed Reactions of 2-Acylpyridines with Enones

A direct and effective method for synthesizing indolizine derivatives involves the acid-catalyzed reaction of 2-acylpyridines with enones. rsc.orgrsc.org This approach provides a pathway to substituted indolizines, including those with acyl groups at the C2 position.

The reaction mechanism is notably straightforward. rsc.org It commences with the protonation of the enone under acidic conditions, which activates it for nucleophilic attack. The nitrogen atom of the 2-acylpyridine then undergoes a conjugate addition to the activated enone. Following this, an intramolecular cyclization occurs, leading to the formation of a five-membered ring. The final steps involve the elimination of a water molecule and a proton to yield the aromatic indolizine ring system. rsc.org This methodology has been reported to furnish 2-formyl and 2-acylated indolizines in moderate yields under mild conditions. rsc.orgrsc.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| 2-Acylpyridine | Enone | Acidic | 2-Acylindolizine | rsc.org, rsc.org |

| 2-Ketopyridine | Enone | Acidic | 2-Acylated indolizine | rsc.org |

Radical-Mediated Cyclization and Cross-Coupling Strategies

Radical chemistry offers powerful tools for the construction of complex heterocyclic frameworks, including the indolizine nucleus. Radical-mediated cyclization and cross-coupling strategies have emerged as robust methods for creating C-C and C-heteroatom bonds. beilstein-journals.orgmdpi.com These reactions often proceed under mild conditions and can provide access to substitution patterns that are difficult to achieve through traditional ionic pathways.

One prominent strategy involves the tributyltin hydride-mediated radical cyclization. For instance, a tandem radical cyclization process can be initiated, involving steps like a 1,6-H transfer followed by a 5-exo ring closure to form the core structure. organic-chemistry.org While initially demonstrated for related indole (B1671886) systems, the principles are applicable to indolizine synthesis. Subsequent oxidation of the resulting indolizine precursor yields the final aromatic product. organic-chemistry.org The iodide substituent on an indolizine ring, introduced via other methods, is also amenable to manipulation through radical-based reactions for further derivatization. chim.it Decarboxylative cross-coupling of carboxylic acids using radical strategies has also become a solid method for C-C bond construction. beilstein-journals.org

| Strategy | Key Reagents | Intermediate Step | Application | Reference |

| Tandem Radical Cyclization | Tributyltin hydride, AIBN (initiator) | 1,6-H transfer, 5-exo ring closure | Indoline/Indolizine core synthesis | organic-chemistry.org |

| Radical-based Derivatization | N/A (from iodo-indolizine) | Radical substitution | Functionalization of indolizine ring | chim.it |

| Decarboxylative Cross-Coupling | Carboxylic acids | Radical generation via decarboxylation | C-C bond formation | beilstein-journals.org |

Metal-Catalyzed and Transition Metal-Mediated Syntheses

The use of transition metals as catalysts has revolutionized the synthesis of indolizines, enabling the development of highly efficient and selective reactions. Metals like palladium, gold, and silver have been extensively used to facilitate the formation of the indolizine core through various coupling and cyclization reactions.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming the indolizine core is well-documented. rsc.orgscispace.comrsc.org These methods often involve multicomponent reactions that allow for the modular assembly of highly substituted indolizines from simple, readily available precursors. scispace.comrsc.org

One notable approach is a carbonylative cyclization/arylation cascade. nih.gov This process involves the reaction of 2-propargylpyridines with iodoarenes under a carbon monoxide atmosphere, catalyzed by a palladium complex. The reaction proceeds via a 5-endo-dig cyclization triggered by an aroyl palladium species, ultimately producing diversely substituted 2-aroyl indolizines in good to excellent yields. nih.gov Another elegant palladium-catalyzed method involves the carbonylative coupling of 2-bromopyridines, imines, and alkynes. scispace.comrsc.org In this reaction, a high-energy, mesoionic pyridine-based 1,3-dipole is formed in situ, which then undergoes a spontaneous [3+2] cycloaddition with an alkyne to generate the indolizine product. scispace.comrsc.org This strategy allows for systematic variation of substituents on all parts of the indolizine core. rsc.org Dehydrogenative Heck reactions catalyzed by palladium have also been employed, for instance, in the C3-acylation of C1-substituted indolizines with α,β-unsaturated carboxylic acids. mdpi.com

| Reaction Type | Key Reactants | Catalyst System | Key Feature | Reference |

| Carbonylative Cyclization/Arylation | 2-Propargylpyridine, Iodoarene, CO | Pd(OAc)₂, PPh₃ | Forms 2-aroyl indolizines via 5-endo-dig cyclization | nih.gov |

| Multicomponent Carbonylative Coupling | 2-Bromopyridine, Imine, Alkyne, CO | Pd₂dba₃·CHCl₃, Xantphos | Forms a reactive 1,3-dipole for cycloaddition | scispace.com, rsc.org |

| Dehydrogenative Heck Reaction | C1-substituted indolizine, α,β-unsaturated carboxylic acid | PdCl₂/K₂CrO₄/O₂ | C3-acylation of the indolizine core | mdpi.com |

Gold and silver catalysts have proven to be particularly effective in promoting the cyclization of propargylic pyridine derivatives to form the indolizine skeleton. rsc.org These metals act as potent π-acids, activating the alkyne functionality towards nucleophilic attack by the pyridine nitrogen.

Silver-catalyzed reactions have been shown to facilitate the cyclization of substrates like 2-(pyridin-2-yl)-acetic acid propargyl esters, leading to tricyclic indolizine structures. rsc.org Dual gold/silver catalytic systems have also been developed for tandem reactions, such as C(sp³)–H alkynylation followed by imino-auration, to construct indolizines from 2-substituted pyridine derivatives. rsc.org Gold catalysts are also known to efficiently promote the cycloisomerization of propargylic pyridines to yield indolizinones. researchgate.net

| Catalyst | Substrate Type | Reaction Type | Product | Reference |

| Silver (Ag) | 2-(Pyridin-2-yl)-acetic acid propargyl esters | Cyclization | Tricyclic indolizines | rsc.org |

| Gold (Au) and Silver (Ag) | 2-Substituted pyridine derivatives | Tandem C(sp³)–H Alkynylation/Iminoauration | Indolizines | rsc.org |

| Gold (Au) | Propargylic pyridines | Cycloisomerization | Indolizinones | researchgate.net |

Regioselective and Stereoselective Synthesis of this compound Analogues

Achieving high levels of regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex molecules like substituted indolizines. masterorganicchemistry.comorganic-chemistry.org The ability to control the precise spatial arrangement of atoms is essential for creating specific isomers with desired properties.

Regioselectivity, the control over which constitutional isomer is formed, is a significant consideration in many indolizine syntheses. masterorganicchemistry.com For example, in the widely used [3+2] cycloaddition of pyridinium ylides with alkynes, the use of 3-substituted pyridine derivatives can lead to two possible regioisomers, as the annulation can occur on either side of the nitrogen atom. rsc.org The regioselectivity in such reactions can be influenced by the electronic nature of substituents on both the pyridine and the alkyne. nih.govresearchgate.net Similarly, in dehydrogenative Heck reactions of pyrroles (related N-heterocycles), the regioselectivity of alkenylation is dependent on factors like the solvent, the nature of the N-protecting group, and the presence of electron-withdrawing substituents. mdpi.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In the context of synthesizing indolizine analogues, this is often relevant when creating chiral centers on the five-membered ring or its substituents. For example, a catalyst-free [3+3] annulation of pyridinium 1,4-zwitterionic thiolates with aziridines has been developed for the stereospecific preparation of related heterocyclic systems, where the stereochemistry of the starting aziridine (B145994) is retained in the product. rsc.org The mechanism often involves an Sₙ2 pathway, which ensures high anti-stereoselectivity. organic-chemistry.org The development of enzymatic reactions using biocatalysts like ω-transaminases and alcohol dehydrogenases also offers a powerful approach to achieving high stereoselectivity in the synthesis of chiral building blocks. mdpi.com

| Selectivity Type | Reaction Example | Controlling Factors | Outcome | Reference |

| Regioselectivity | [3+2] Cycloaddition of 3-substituted pyridinium ylides | Substituents on pyridine and alkyne | Control of isomer formation (e.g., C5 vs C7 substitution) | rsc.org |

| Regioselectivity | Dehydrogenative Heck Reaction | Solvent, N-protecting group | Control of alkenylation position (e.g., C2 vs C4) | mdpi.com |

| Stereospecificity | [3+3] Annulation with aziridines | Reaction Mechanism (Sₙ2) | Retention of starting material's stereochemistry | rsc.org |

| Stereoselectivity | Enzymatic Reduction | Biocatalyst (e.g., ADH) | Formation of a specific enantiomer/diastereomer | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like indolizine. imist.mamdpi.com These approaches focus on improving efficiency, reducing waste, and using more environmentally benign reagents and conditions.

Key green strategies applicable to this compound synthesis include the use of alternative energy sources like microwave irradiation and sonication, which can significantly reduce reaction times and improve yields. openresearchlibrary.orgscience.gov The replacement of hazardous organic solvents with greener alternatives such as water or ionic liquids, or conducting reactions under solvent-free conditions, is another central tenet. mdpi.com For indolizine synthesis, a catalyst-free cycloisomerization of 2-pyridinyl-substituted propargylic esters has been successfully carried out in water, avoiding the need for transition metal catalysts and simplifying product isolation. chim.it Biocatalysis, using enzymes to perform chemical transformations, represents a highly sustainable approach, offering excellent selectivity under mild conditions. chim.it These methods contribute to making the synthesis of indolizines more cost-effective, rapid, and environmentally friendly. imist.ma

| Green Chemistry Principle | Application in Indolizine Synthesis | Example | Benefit | Reference |

| Use of Green Solvents | Replacing hazardous solvents with water | Catalyst-free cycloisomerization of propargylic esters in water | Reduced toxicity, simplified workup | chim.it |

| Alternative Energy Sources | Microwave-assisted synthesis | One-pot synthesis of spiro-indene-pyrrolo-pyrrole tetraones | Reduced reaction time, increased yields | science.gov |

| Atom Economy/Catalysis | Catalyst-free approaches | Cycloisomerization in water without a metal catalyst | Avoids toxic metals, reduces waste | chim.it |

| Biocatalysis | Enzymatic reactions | Synthesis of chiral heterocyclic compounds | High selectivity, mild conditions, environmentally friendly | chim.it |

Reactivity and Mechanistic Investigations of 2 Methylindolizine

Electrophilic Substitution Reactions on the 2-Methylindolizine Nucleus

Electrophilic substitution on the this compound core primarily occurs at the 1- and 3-positions of the five-membered ring. The specific site of substitution is influenced by the nature of the electrophile and the reaction conditions.

Protonation Studies and Site Selectivity (C-1 vs. C-3)

The protonation of indolizines is a key aspect of their reactivity, with the site of protonation being dependent on the substitution pattern of the indolizine (B1195054) ring. jbclinpharm.orgchim.it Protonation of indolizines generally occurs at the C-3 position. jbclinpharm.orgrsc.org However, for 3-substituted indolizines, a mixture of 1H- and 3H-cations can be formed. jbclinpharm.org

In the case of this compound derivatives, the site of protonation is influenced by steric factors. For instance, while indolizine itself protonates at C-3, 3-methylindolizine (B156784) undergoes protonation mainly at C-1. scribd.comrsc.org This shift is attributed to the steric hindrance posed by the methyl group at the 3-position. chim.itrsc.org

Studies using NMR spectroscopy in trifluoroacetic acid have provided quantitative data on the protonation of various substituted indolizines, highlighting the delicate balance of electronic and steric effects that determine the site of protonation. jbclinpharm.orgchim.it For example, 2,3-dimethylindolizine shows a mixture of C-1 and C-3 protonation, while 1,2,3-trimethylindolizine is protonated exclusively at C-3. jbclinpharm.org

Table 1: Protonation Site of Substituted Indolizines in Trifluoroacetic Acid

| Compound | % 3H-cation | % 1H-cation | Reference |

|---|---|---|---|

| 3-methylindolizine | 21 | 79 | jbclinpharm.org |

| 2,3-dimethylindolizine | 41 | 59 | jbclinpharm.org |

| 3-methyl-2-phenylindolizine | 72 | 28 | jbclinpharm.org |

| 1,2,3-trimethylindolizine | 100 | 0 | jbclinpharm.org |

| 3,5-dimethylindolizine | 100 | 0 | jbclinpharm.orgchim.it |

Nitration Reactions and Regioselectivity Dependent on Conditions

The nitration of this compound demonstrates a strong dependence on reaction conditions, yielding different regioisomers. chim.itscribd.com Under mild conditions, such as using nitric acid in acetic anhydride (B1165640) at low temperatures, substitution occurs at the C-3 position to give 2-methyl-3-nitroindolizine. chim.itrsc.org

Conversely, under strongly acidic conditions, like a mixture of nitric and sulfuric acids, the reaction preferentially yields the 1-nitro derivative, 2-methyl-1-nitroindolizine. chim.itrsc.orgjbclinpharm.org This change in regioselectivity is attributed to the protonation of the C-3 position in strong acid, which deactivates it towards further electrophilic attack and directs the incoming nitro group to the C-1 position. bhu.ac.in Nitration of this compound in sulfuric acid can produce 1-nitro-2-methylindolizine as the main product, with smaller amounts of the 3-nitro and 1,3-dinitro derivatives. jbclinpharm.org

Table 2: Regioselectivity of Nitration of this compound

| Reagents | Temperature | Major Product | Minor Product(s) | Reference |

|---|---|---|---|---|

| HNO₃ / Acetic Anhydride | -70 °C | 2-methyl-3-nitroindolizine | None reported | chim.it |

| HNO₃ / H₂SO₄ | Not specified | 2-methyl-1-nitroindolizine | 2-methyl-3-nitroindolizine, 1,3-dinitro-2-methylindolizine | chim.itjbclinpharm.org |

Nitrosation and Diazo Coupling Patterns (Preferential C-3 Substitution)

Nitrosation of indolizines that are unsubstituted at the 3-position, including this compound, occurs preferentially at the C-3 position. jbclinpharm.orgjbclinpharm.org This contrasts with nitration, which can be directed to the C-1 position under strongly acidic conditions. jbclinpharm.org If the C-3 position is blocked, nitrosation can occur at the C-1 position. jbclinpharm.org

Similarly, diazo coupling reactions with arenediazonium salts also show a strong preference for substitution at the C-3 position. jbclinpharm.orgnptel.ac.inlibretexts.org If the C-3 position is already substituted, the electrophilic attack then occurs at the C-1 position. jbclinpharm.org For example, the treatment of 3-acetyl-2-methylindolizine with a diazonium salt results in the formation of the 1-phenylazo derivative. jbclinpharm.org

Acylation Reactions, Including Friedel-Crafts Acylation

Acylation of indolizines, including this compound, predominantly takes place at the C-3 position. jbclinpharm.orgchim.it Acylation at C-1 typically only happens when the C-3 position is already occupied or when an excess of the acylating agent is used. chim.it A common method for acylation involves heating the indolizine with an acid anhydride in the presence of the corresponding sodium salt. jbclinpharm.org This method was used to prepare 3-acetyl-2-methylindolizine. jbclinpharm.orgjbclinpharm.org Further treatment of monoacetylated indolizines at higher temperatures can lead to the formation of 1,3-diacetylindolizines. chim.itjbclinpharm.org

Friedel-Crafts acylation of this compound can be challenging. The reaction of this compound with acetyl chloride and a large excess of aluminum chloride in carbon disulfide gives the 1,3-diacetyl derivative in a very low yield. jbclinpharm.orgchim.itjbclinpharm.org However, starting from 3-acetyl-2-methylindolizine, the Friedel-Crafts reaction with acetyl chloride and aluminum chloride in carbon tetrachloride can produce 1,3-diacetyl-2-methylindolizine. jbclinpharm.orgchim.itjbclinpharm.org

Halogenation Studies of the Indolizine Core

Research on the halogenation of indolizines has been somewhat limited. jbclinpharm.orgjbclinpharm.org The preparation of stable bromo derivatives has not always been successful. jbclinpharm.orgjbclinpharm.org However, stable iodo derivatives have been prepared. jbclinpharm.orgjbclinpharm.org For instance, iodination of 3-acetylindolizine in alcohol yields the 1,3-diiodo derivative, while in the presence of sodium acetate (B1210297), the 1-iodo derivative is formed. jbclinpharm.org Halogenation of azaindolizines using N-bromosuccinimide can result in substitution at the C-3 and/or C-1 positions. chim.it

Nucleophilic Reactions and Metalation of this compound Derivatives

While the electron-rich nature of the indolizine ring makes it generally unreactive towards nucleophiles, nucleophilic substitution reactions can occur on indolizine derivatives that have been appropriately functionalized. jbclinpharm.orgchim.it For example, 5-chloroindolizine (B13661133) derivatives can undergo nucleophilic substitution with various nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. researchgate.netnih.gov

Metalation of the indolizine ring, typically using organolithium reagents, provides a route to functionalize the core. wikipedia.orgorganic-chemistry.org Directed ortho-metalation can be achieved when a directing group is present on the indolizine ring. wikipedia.org For instance, 5-methylindolizine (B158340) can undergo lithiation at the side-chain methyl group. scribd.com

Lithiation at Specific Positions (e.g., C-5) for Further Functionalization

The regioselective functionalization of the indolizine nucleus through lithiation presents a powerful strategy for introducing a variety of substituents. Research has shown that 2-substituted indolizines can be selectively lithiated at the C-5 position. chim.itusp.br

Early work by Renard and Gubin in 1992 first demonstrated the regioselective lithiation of 2-phenylindolizine (B189232) at the C-5 position using n-butyllithium (n-BuLi). usp.br The resulting C-5 lithiated intermediate was successfully trapped with several electrophiles, including carbon dioxide, benzaldehyde, iodomethane, and trimethylsilyl (B98337) chloride, affording the corresponding C-5 substituted derivatives in good yields. usp.br This established a foundational method for the targeted functionalization of the indolizine ring. usp.br

Later studies expanded on this, showing that other 2-substituted indolizines, including those with alkyl groups, could also undergo directed metalation at C-5, leading to the preparation of iodo and formyl derivatives. chim.itusp.br For instance, the lithiation of 2-arylindolizines followed by a Negishi cross-coupling reaction has been used to synthesize 2,5-diaryl-indolizines. chim.it In this process, the 2-aryl-5-organozinc intermediate is prepared through a lithium/ZnCl2 exchange and subsequently coupled with aryl halides using a palladium catalyst. chim.it

The choice of base and reaction conditions can influence the regioselectivity of the lithiation. While n-BuLi has been effective for C-5 lithiation, other bases like lithium diethylamide have been explored to modulate the reaction's outcome. williams.edu Furthermore, the use of mixed lithium-magnesium amide reagents, such as TMPMgCl·LiCl, has emerged as an alternative for the functionalization of indolizines. chim.it The nature of the electrophile has also been observed to play a role in determining the site of substitution. chim.it

It is important to note that lithiation can also occur at other positions depending on the substitution pattern of the indolizine ring. For example, 5-methylindolizine has been shown to undergo lithiation at the side-chain methyl group. scribd.comresearchgate.net

Table 1: Examples of Electrophiles Used in the Functionalization of C-5 Lithiated 2-Phenylindolizine usp.br

| Electrophile | Resulting C-5 Substituent |

| CO₂ | Carboxylic acid |

| PhCHO | Benzyl alcohol |

| CH₃I | Methyl |

| (CH₃)₃SiCl | Trimethylsilyl |

| D₂O | Deuterium |

Aromatic Nucleophilic Substitution Investigations

Aromatic nucleophilic substitution (SNAr) provides another avenue for the functionalization of the indolizine ring, particularly when the ring is activated by electron-withdrawing groups. dalalinstitute.comwikipedia.org Generally, nucleophilic attack on the indolizine nucleus is challenging but can occur at the C-5 position in compounds bearing an electron-withdrawing substituent. chim.it

One successful strategy involves the conversion of 2-aryl-6-cyano-7-methyl-5-indolizinones into 2-aryl-5-chloro-6-cyano-7-methylindolizines. nih.govresearchgate.net The resulting 5-chloroindolizines are activated towards nucleophilic substitution due to the ortho-position of the nitrogen atom in the pyridine (B92270) ring and the electron-withdrawing cyano group. nih.govresearchgate.net These compounds readily react with various nucleophiles, including oxygen, nitrogen, and sulfur nucleophiles, to yield novel 5-functionalized indolizines in high yields. nih.govresearchgate.net This method represents one of the first examples of preparative nucleophilic substitution on the indolizine core, opening a new pathway to functionalize the otherwise less reactive C-5 position. nih.gov

Another example of nucleophilic substitution on the indolizine ring is the amination of 8-nitroindolizines at the C-5 position when treated with secondary amines. chim.itnih.gov

Table 2: Nucleophiles Used in the Substitution of 2-Aryl-5-chloro-6-cyano-7-methylindolizines researchgate.net

| Nucleophile | Resulting C-5 Substituent |

| Oxygen Nucleophiles | Varies (e.g., -OR) |

| Nitrogen Nucleophiles | Varies (e.g., -NR₂) |

| Sulfur Nucleophiles | Varies (e.g., -SR) |

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. Indolizines, acting as an 8π-electron component, can participate in various cycloaddition reactions, leading to the formation of fused heterocyclic structures like cycl[3.2.2]azines. mdpi.com

[8+2] Cycloaddition with Dienophiles (Alkynes and Alkenes) Leading to Cycl[3.2.2]azines

The [8+2] cycloaddition of indolizines with electron-deficient dienophiles, such as alkynes and alkenes, is a well-established method for synthesizing cycl[3.2.2]azines. mdpi.com this compound has been shown to react with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form the corresponding cyclazine derivatives. mdpi.com These reactions often require heating and can be facilitated by a catalyst such as palladium on carbon (Pd-C). mdpi.com

The mechanism of this reaction is considered a rare example of an [8+2] cycloaddition, where the 10π-electron aromatic system of the indolizine acts as the 8π component. mdpi.com The reaction proceeds through a dihydro- or tetrahydrocyclazine intermediate, which then aromatizes to the final cycl[3.2.2]azine product. mdpi.com A variety of substituted indolizines and dienophiles have been successfully employed in this reaction, highlighting its versatility. mdpi.com

Oxidative Cycloadditions of Alkenes to Indolizines

In addition to traditional cycloadditions with alkynes, oxidative cycloadditions of alkenes to indolizines have been developed. mdpi.com An efficient visible-light-induced intermolecular [8+2] alkenylation–cyclization process has been reported for indolizines. mdpi.com In this reaction, an alkene, in the presence of an oxidant like oxygen, can form cyclazine derivatives through a cascade reaction. mdpi.com This method provides a valuable alternative to using alkynes as dienophiles. mdpi.com

Catalytic Cycloadditions with Unsaturated Carboxylic Acids

Catalytic cycloaddition reactions of indolizines with unsaturated carboxylic acids have also been explored. mdpi.com For instance, the annulation of 1-cyanoindolizine with unsaturated carboxylic acids has been achieved using a palladium acetate (Pd(OAc)₂) catalyst. mdpi.com This reaction also proceeds via a cascade mechanism, offering a route to functionalized cyclazines. mdpi.com

Reactions with Arynes and Related Highly Reactive Intermediates

The reaction of indolizines with highly reactive intermediates like arynes provides another pathway for the synthesis of complex fused systems. orgsyn.orgwiley-vch.de Arynes, being potent electrophiles, can react with the electron-rich indolizine ring. wiley-vch.de While specific examples detailing the reaction of this compound with arynes are less common in the provided context, the general reactivity of arynes suggests their potential for cycloaddition or other addition reactions with the indolizine nucleus. orgsyn.orgnih.govwikipedia.org The development of mild methods for aryne generation has significantly expanded the scope of their reactions, making them more compatible with a variety of functional groups. wiley-vch.de

Oxidation and Reduction Pathways of the this compound System

The indolizine nucleus, including the 2-methyl derivative, is susceptible to oxidation, with the outcome of the reaction being highly dependent on the oxidizing agent and reaction conditions. Ring fission is a common result of oxidation. jbclinpharm.org For instance, treatment of indolizines with hydrogen peroxide in acetic acid typically leads to the cleavage of the heterocyclic ring system. jbclinpharm.orgcore.ac.uk

However, oxidation can also proceed while leaving the bicyclic indolizine core intact. A notable example is the oxidation of certain indolizine derivatives with potassium ferricyanide, which can yield stable oxidation products without ring cleavage. jbclinpharm.orgcore.ac.uk Furthermore, functional groups attached to the indolizine ring can be selectively oxidized. For example, the oxidation of 3-nitroso-2-methylindolizine is a viable method for the preparation of 3-nitro-2-methylindolizine. chim.it In the absence of a nitro group to activate the pyridine fragment, this compound itself is resistant to certain nucleophile-induced rearrangements that involve ring opening. msu.ru

The electrochemical behavior of indolizine-related structures has also been investigated, providing insight into their redox properties. Studies on compounds with similar nitrogen-containing heterocyclic systems show that they undergo oxidation and reduction processes, often involving the formation of radical cations and subsequent reactions like dimerization or polymerization, depending on the molecular structure and experimental conditions. doi.orgutexas.edu

Reduction of the indolizine nucleus can also be achieved. The specific products depend on the starting material and the reduction method employed. jbclinpharm.org For example, catalytic hydrogenation or reduction with chemical reagents can lead to the saturation of either the five-membered or six-membered ring, or both.

Alkylthiolation and Other Functional Group Transformations

The this compound scaffold allows for a variety of functional group transformations, primarily through electrophilic substitution, which preferentially occurs at the C-1 and C-3 positions of the electron-rich five-membered ring. jbclinpharm.orgchim.it

Alkylthiolation: A key functionalization is alkylthiolation, which introduces a sulfur-containing moiety onto the indolizine core. The reaction of this compound with alkyl-(2,4-dinitrophenyl)-disulfides in boiling ethanol (B145695) has been shown to produce 3-alkylthio-2-methylindolizines. researchgate.net This transformation provides a direct method for introducing thioether groups at the C-3 position. researchgate.netlookchem.comjst.go.jp Syntheses of indolizines containing thioether groups have also been developed through other routes, such as the [4+2] annulation of N-substituted pyrrole-2-carboxaldehydes with prop-2-ynylsulfonium salts. rsc.org

| Reactant 1 | Reactant 2 (Disulfide) | Solvent | Condition | Product |

|---|---|---|---|---|

| This compound | Alkyl-(2,4-dinitrophenyl)-disulfide | Ethanol | Reflux | 3-Alkylthio-2-methylindolizine |

Other Functional Group Transformations:

Acylation: Friedel-Crafts acylation of this compound can lead to di-substituted products. For instance, reacting this compound with acetyl chloride and a large excess of aluminum chloride in carbon disulfide can yield 1,3-diacetyl-2-methylindolizine, although often in low yields. jbclinpharm.orgcore.ac.ukchim.it

Nitration: The nitration of this compound is highly dependent on the reaction conditions. Under strongly acidic conditions (e.g., a nitric/sulfuric acid mixture), protonation occurs preferentially at the C-3 position, directing the electrophilic attack of the nitronium ion to the C-1 position, yielding 1-nitro-2-methylindolizine as the major product. chim.itjbclinpharm.org

Nitrosation: Direct insertion of a nitroso group is possible. The reaction of this compound with nitrous acid (generated from sodium nitrite (B80452) and an acid) readily forms 3-nitroso-2-methylindolizine in good yields. chim.it

Diazo Coupling: As with other electron-rich aromatic systems, indolizines react with arenediazonium salts. For this compound, where the C-3 position is unsubstituted, diazo coupling occurs at this site to yield 3-arylazo-2-methylindolizine derivatives. jbclinpharm.org

Detailed Mechanistic Insights into this compound Reactions

The formation of the indolizine ring is often the result of a cyclization reaction, and kinetic studies have provided valuable insights into the mechanisms of these transformations. A significant body of research has focused on the thermal cyclization of precursors to form 2-substituted indolizines.

One such study investigated the thermal cyclization of 3-acetoxy-3-(2-pyridyl)-2-methylenepropanoate esters, which are formed from the Baylis-Hillman reaction. core.ac.ukgrafiati.com The kinetics of the cyclization to produce the corresponding 2-substituted indolizines were monitored by ¹H NMR spectroscopy and were demonstrated to follow first-order kinetics. core.ac.ukgrafiati.com The rate of these reactions is markedly affected by temperature, with a 20°C increase leading to a five- to six-fold increase in the rate constant. core.ac.uk By conducting these studies at various temperatures, the activation parameters, including the activation energy (Ea), for the formation of indolizine-2-carboxylates were determined. grafiati.com These kinetic data are crucial for optimizing reaction conditions and understanding the factors that influence the ring-closure step. core.ac.ukgrafiati.com

| Precursor | Product | Kinetic Order | Key Findings |

|---|---|---|---|

| Methyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate | Methyl indolizine-2-carboxylate | First-order | Activation energy (Ea) was evaluated. Rate increases significantly with temperature. |

| Ethyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate | Ethyl indolizine-2-carboxylate | First-order | Activation parameters were determined through variable temperature studies. |

Another important route, the Tschitschibabin indolizine synthesis, involves the cyclization of pyridinium (B92312) salts. d-nb.infomdpi.com Kinetic measurements of related solvolysis reactions of tetrahydroquinolizinium ylides, which can be seen as intermediates in a modified Tschitschibabin pathway, have been performed. These studies propose a mechanism involving a ketene (B1206846) intermediate to explain the observed reaction rates and product distributions. nih.gov

The synthesis of this compound and its derivatives proceeds through several key mechanistic pathways, which have been elucidated through a combination of experimental studies and computational analysis.

Iminium Ion/Enamine Sequences: Mechanisms involving iminium ion and enamine intermediates are also crucial in the formation and functionalization of indolizine systems. The formation of an imine occurs through the nucleophilic addition of an amine to a carbonyl group, followed by dehydration, which often proceeds via a carbinolamine intermediate and a subsequent elimination step to form an iminium ion. libretexts.orglibretexts.org In the context of indolizine chemistry, DFT calculations have supported a tandem sequence involving an iminium ion and an enamine for the synthesis of 2-acylindolizines. researchgate.net This pathway involves the formation of an iminium ion, which then generates an enamine through deprotonation, facilitating the subsequent cyclization and product formation. researchgate.netthieme-connect.com

1,3-Dipolar Cycloaddition: One of the most common and versatile methods for constructing the indolizine ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction. chim.itresearchgate.net This reaction typically involves a pyridinium ylide, which acts as a 1,3-dipole, and an electron-deficient alkene or alkyne as a dipolarophile. nih.govnih.gov The ylide is generated in situ from a corresponding pyridinium salt by treatment with a base. nih.gov The cycloaddition leads to a dihydroindolizine intermediate, which then spontaneously aromatizes, often through air oxidation, to yield the stable indolizine product. nih.govclockss.org The mechanism is considered a stepwise [3+2] cycloaddition, often involving a Michael-type addition followed by the formation of the five-membered ring. rsc.org

Computational Insights: Quantum-chemical calculations have provided deeper understanding of the reactivity and electronic structure of the this compound system. For instance, CNDO/2 analysis was used to study the effect of nitro-group substitution on the electron-density distribution. msu.ru These studies revealed that a nitro group at the 6- or 8-position significantly decreases the electron density at the C-5 atom, activating the pyridine ring for nucleophilic attack and subsequent rearrangement, a reaction that does not occur with this compound itself. msu.ru More recent studies have employed Density Functional Theory (DFT) calculations to investigate reaction barriers and intermediates, such as in the cyclization of 1,2-dialkynylimidazole precursors, where the calculated activation energy was in excellent agreement with experimental kinetic data. researchgate.netrsc.org

Derivatization and Functionalization Strategies for the 2 Methylindolizine Core

The 2-methylindolizine scaffold is a privileged heterocyclic structure that serves as a versatile template for chemical modification. Its electron-rich nature, particularly at the C-1 and C-3 positions of the five-membered ring, allows for a range of electrophilic substitution and functionalization reactions. These derivatization strategies are crucial for modulating the physicochemical and biological properties of the resulting molecules.

Spectroscopic and Structural Elucidation Methodologies for 2 Methylindolizine Derivatives

X-ray Diffraction Crystallography

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional molecular structure of 2-methylindolizine derivatives in the solid state. novapublishers.comnih.gov This method provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, which allows for a detailed understanding of the molecule's conformation and stereochemistry. novapublishers.combrynmawr.edu The resulting diffraction patterns, once processed, yield a detailed electron density map from which the exact atomic positions can be calculated. nih.gov

The analysis of indolizine (B1195054) derivatives by X-ray diffraction has confirmed their fundamental heterocyclic structure and revealed how various substituents influence molecular packing and intermolecular interactions. mdpi.comnih.gov For instance, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) was determined to be in the monoclinic crystal system with the space group P 21/n. mdpi.com This analysis also highlighted the presence of both intra- and intermolecular hydrogen bonds and C–H···π interactions, which contribute to the stability of the crystal lattice. mdpi.com

In another study, two different crystalline forms (polymorphs) of an indolizine dye were identified, one as yellow needles and the other as orange cubes. researchgate.net X-ray analysis showed they crystallized in different space groups, C2/c and P21/n, respectively. researchgate.net This difference in crystal packing, specifically the out-of-plane torsion of a benzoyl substituent, was responsible for the different colors observed in the solid state, a phenomenon known as crystallochromism. researchgate.net The packing arrangement in both polymorphs featured pairs of indolizine molecules in an anti-head-to-tail orientation, with intermolecular distances indicative of van der Waals interactions. researchgate.net

These studies demonstrate that single crystal X-ray diffraction is not only crucial for confirming molecular connectivity but also for understanding the subtle intermolecular forces that govern the supramolecular architecture of these compounds in the solid state. mdpi.comsemanticscholar.org

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | Monoclinic | P 21/n | Presence of intra- and intermolecular C–H···O and C–H···π interactions. | mdpi.com |

| Indolizine Dye Polymorph (Needles) | Monoclinic | C2/c | Anti-head-to-tail molecular packing. Planar distance of 320–340 pm. | researchgate.net |

| Indolizine Dye Polymorph (Cubes) | Monoclinic | P 21/n | Anti-head-to-tail molecular packing. Planar distance of 340–350 pm. | researchgate.net |

| Ethyl 7-acetyl-3-(4-bromobenzoyl)-2-methylindolizine-1-carboxylate | Triclinic | P-1 | Structure confirmed for anti-tubercular activity studies. | nih.gov |

Analysis of Bond Alternation and Aromaticity within the Indolizine System

The aromaticity of the indolizine ring system is a complex characteristic influenced by the fusion of a π-excessive five-membered pyrrole (B145914) ring and a π-deficient six-membered pyridine (B92270) ring. mdpi.com Although indolizine is classified as a 10-π electron aromatic system, experimental and theoretical studies show significant bond length alternation, which imparts some polyene-like character to the molecule. mdpi.commdpi.com

The degree of aromaticity can be quantified using several indices, including the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netillinois.eduresearchgate.net HOMA values are based on the deviation of bond lengths from an optimal value for a perfect aromatic system; a value closer to 1 indicates higher aromaticity. nih.gov NICS values, calculated at the center of a ring, measure the magnetic shielding; large negative values are indicative of aromatic character. nih.gov

Theoretical studies have revealed a pronounced disparity in the local aromaticity between the two rings of the indolizine core. acs.org The five-membered ring generally exhibits a higher degree of aromaticity compared to the six-membered ring. acs.org This reduction in aromaticity in the six-membered ring is a key factor contributing to the lower stability of indolizine compared to its isomer, indole (B1671886). acs.org Computational analyses show that the six-membered ring with its graphitic nitrogen atom in the indolizine moiety does not sustain a strong monocyclic ring current, but rather participates in a polycyclic π-electron delocalization around the periphery of the molecule. mdpi.comresearchgate.net This is supported by anisotropy of the induced current density (ACID) maps, which show bifurcated diatropic ring currents. mdpi.com

The introduction of substituents can further modulate the electronic structure and aromaticity. However, structural characterization of various substituted indolizines consistently reveals considerable bond length alternation around the perimeter of the fused ring system, a feature characteristic of antiaromatic or non-aromatic molecules, even though the system as a whole retains aromatic properties. mdpi.comresearchgate.net This delicate balance between aromaticity and bond localization is a defining feature of the indolizine nucleus and is crucial for understanding its chemical reactivity and physical properties. mdpi.commdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for characterizing the electronic properties of this compound derivatives. lkouniv.ac.inmsu.edu This technique measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower energy orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). lkouniv.ac.inmsu.edu For conjugated π-systems like indolizine, the most common electronic transitions are π → π*. lkouniv.ac.inlibretexts.org

The UV-Vis spectra of indolizine derivatives typically display multiple absorption bands. doi.orglew.ro For example, 1,2,3-triazole–indolizine hybrids show three characteristic absorption bands at approximately 260, 280, and 350 nm. doi.org The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are highly sensitive to the molecular structure, particularly the extent of conjugation and the nature of substituents on the indolizine core. rsc.orgrsc.org

Substituent effects play a critical role in tuning the photophysical properties. researchgate.netrsc.org Electron-donating groups (EDGs) or an extension of the conjugated system generally lead to a bathochromic (red) shift, where the absorption moves to a longer wavelength. lkouniv.ac.in Conversely, electron-withdrawing groups (EWGs) can cause a hypsochromic (blue) shift to shorter wavelengths. A study on indolizine-derived pentathiepines showed that most derivatives had consistent absorption maxima, but a nitro-substituted derivative displayed a significant blue shift. semanticscholar.org In another series of 1,3-dimethyl-6-(aryl)pyrimido[4,5-e]indolizine-2,4(1H,3H)-diones, the λmax varied from 352 nm to 392 nm depending on the aryl substituent. rsc.org

The solvent environment can also influence the electronic spectra, a phenomenon known as solvatochromism. The absorption maxima of indolizine-based coumarin (B35378) analogs were found to be bathochromically shifted in more polar solvents. rsc.org This detailed characterization of electronic transitions via UV-Vis spectroscopy is crucial for designing indolizine derivatives with tailored optical properties for applications such as fluorescent sensors and dyes. doi.orgresearchgate.net

| Compound/Derivative Type | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |

|---|---|---|---|

| 1,3-dimethyl-6-(phenyl)pyrimido[4,5-e]indolizine-2,4(1H,3H)-dione | 352 | 15,900 | rsc.org |

| 1,3-dimethyl-6-(4-methoxyphenyl)pyrimido[4,5-e]indolizine-2,4(1H,3H)-dione | 370 | 20,000 | rsc.org |

| 1,3-dimethyl-6-(4-(trifluoromethyl)phenyl)pyrimido[4,5-e]indolizine-2,4(1H,3H)-dione | 357 | 17,800 | rsc.org |

| Pyrrolopyrimidine derivative (methyl donor group) | 294, 403 (shoulder at 385) | Not specified | lew.ro |

| Pyrrolopyrimidine derivative (chlorine group) | 414 (shoulder at 397) | Not specified | lew.ro |

| 2-oxo-pyrano[2,3-b]indolizine-3-carboxylate | 422 | 20,100 | rsc.org |

Theoretical and Computational Chemistry Studies on 2 Methylindolizine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 2-methylindolizine. These methods allow for the detailed investigation of reaction pathways and the quantification of various molecular properties.

Investigation of Reaction Mechanisms and Transition States

Computational studies have been employed to explore the reaction mechanisms involving the indolizine (B1195054) core. For instance, the generation of indolizinyl singlet carbenes from (E)-2-enynyl pyridines has been investigated, revealing a process involving base-catalyzed E/Z isomerization followed by a 5-exo-dig pseudocoarctate cyclization. nih.gov The computational characterization of such transformations suggests a highly asynchronous double cyclization process. nih.gov While not specific to this compound, these studies on related systems provide a framework for understanding potential reaction pathways.

The synthesis of indolizine derivatives through 1,3-dipolar cycloaddition reactions is a common synthetic strategy. mdpi.comnih.gov Theoretical calculations on these types of reactions help in understanding the energetics of the transition states and the factors controlling the regioselectivity and stereoselectivity of the cycloaddition. For example, in the presence of ethyl acrylate (B77674), indolizinyl carbenes have been shown to undergo stereoselective cis-cyclopropanation, a phenomenon attributed to electrostatic interactions in the transition state. nih.gov

Analysis of Electron Density, Atomic Charges, and Reactivity Indices

The electronic properties of the indolizine ring system are a key determinant of its reactivity. The bridgehead nitrogen atom significantly influences the electron distribution, making the five-membered ring electron-rich and thus susceptible to electrophilic attack, while the six-membered ring is more electron-deficient. core.ac.uk Molecular orbital calculations predict that electrophilic substitution occurs preferentially at the C3 position, followed by the C1 position. core.ac.uk This is supported by experimental observations. core.ac.uk

The aromaticity of the indolizine system is a topic of interest. Although considered an aromatic 10π-electron system, there is significant bond length alternation, which imparts some tetraene-like character, enabling it to participate in cycloaddition reactions. mdpi.com Computational studies on indoloindolizines, which contain both indole (B1671886) and indolizine moieties, have shown a connection between aromaticity and the HOMO-LUMO energy gap. acs.org By modulating the aromaticity of specific rings through benzannulation, the electronic properties can be fine-tuned. acs.orgchemrxiv.org Analysis of bond lengths in indolizine-derived pentathiepines supports the aromaticity of the five-membered ring. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are invaluable computational techniques for predicting and analyzing the interactions of small molecules with biological macromolecules. These methods are instrumental in drug discovery and design, providing insights into the potential biological targets of compounds like this compound.

Conformational Analysis and Intramolecular Interactions

The three-dimensional conformation of a molecule is crucial for its biological activity. Computational methods can be used to explore the conformational landscape of indolizine derivatives and identify low-energy conformers. X-ray diffraction studies of various substituted indolizines have provided precise information about their solid-state conformations. mdpi.comnih.govresearchgate.net For example, the crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate has been determined, revealing details of its molecular geometry and packing. researchgate.net Such experimental data is essential for validating and refining computational models.

Predictive Studies on Protein-Ligand Binding for Biological Targets

Molecular docking is widely used to predict the binding orientation and affinity of a ligand to a protein target. Several studies have applied this technique to indolizine derivatives to explore their potential as inhibitors of various enzymes.

For instance, a series of 7-methoxy indolizine analogues were designed as potential cyclooxygenase-2 (COX-2) inhibitors. mdpi.comresearchgate.net Molecular modeling studies indicated that hydrophobic interactions were the primary contributors to the binding of these compounds to the COX-2 active site. mdpi.comresearchgate.net Similarly, novel indolizine scaffolds with a cyano group at position 7 were synthesized and evaluated as COX-2 inhibitors, with molecular modeling providing insights into their binding properties. rsc.org

In another study, indolizine-1-carbonitrile (B3051405) derivatives were synthesized and their antimicrobial activity was investigated. nih.gov Molecular docking was performed to understand the binding modes of the most active compounds within the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase. nih.gov Furthermore, functionalized indolizines have been investigated as potential anticancer agents, with molecular docking revealing favorable binding affinities at the colchicine-binding site of tubulin. mdpi.com

These examples, while not specifically on this compound, demonstrate the utility of molecular docking in identifying potential biological targets and guiding the design of new therapeutic agents based on the indolizine scaffold.

Computational Studies of Aromaticity and Electronic Properties

The aromaticity and electronic properties of indolizine and its derivatives are fundamental to their chemical behavior and have been a subject of computational investigation. Indolizine is recognized as a π-excessive heterocycle, which influences its reactivity, particularly its propensity for electrophilic substitution. core.ac.uk

Recent studies on π-expanded indoloindolizines have highlighted the ability to modulate the electronic structure by controlling the aromaticity of the constituent rings. acs.orgchemrxiv.org Theoretical calculations, in conjunction with experimental characterization, have shown that benzannulation at specific positions can fine-tune the HOMO-LUMO gap, leading to distinct shifts in optoelectronic properties. acs.orgchemrxiv.org The HOMO-LUMO gap of indolizine is notably lower than that of its isomer, indole, which aligns with the hardness criterion of aromaticity. acs.org

The fluorescence properties of the indolizine core have also garnered significant interest, leading to the synthesis of various derivatives for applications as bioprobes and in materials science. chim.it The electronic structure of these compounds, which dictates their photophysical properties, can be effectively studied using computational methods. Furthermore, the synthesis of indolizine-derived pentathiepines with nitro substitution showed a strong response in their electronic structure, as evidenced by NMR studies and supported by theoretical analysis. nih.gov

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions

Theoretical and computational studies, particularly Hirshfeld surface analysis and energy framework calculations, provide profound insights into the intermolecular interactions that govern the crystal packing of molecular solids. While specific studies on this compound are not extensively detailed in the provided context, the application of these methods to analogous heterocyclic compounds allows for a comprehensive understanding of how this compound molecules would interact in the solid state.

Hirshfeld Surface Analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The Hirshfeld surface is mapped with various properties to highlight and analyze these interactions.

A key property mapped onto the surface is dnorm, a normalized contact distance, which uses the distances from the surface to the nearest atom inside (di) and outside (de) the surface, along with the van der Waals radii of the atoms. mdpi.com The dnorm surface displays a color spectrum where red regions indicate contacts shorter than the van der Waals radii (typically strong interactions like hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue regions show contacts longer than the van der Waals radii. nih.gov

For a molecule like this compound, one would anticipate several key interactions to be revealed by this analysis. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. mdpi.com These plots display de versus di, with characteristic patterns corresponding to specific interaction types. Based on analyses of similar organic molecules, the predominant interactions for this compound would likely be:

H···H contacts: Typically, these are the most abundant interactions, covering a large percentage of the Hirshfeld surface. nih.gov

π–π stacking interactions: The aromatic nature of the indolizine core suggests that π–π stacking between adjacent molecules would be a crucial factor in the crystal assembly. semanticscholar.org These are often visualized as adjacent red and blue triangles on the shape index map, another property mapped on the Hirshfeld surface. mdpi.com

The following table summarizes the expected contributions of various intermolecular contacts to the crystal packing of this compound, based on findings for structurally related compounds.

| Interaction Type | Expected Contribution | Significance in Crystal Packing |

| H···H | High | Major contributor to the surface area, representing general van der Waals forces. |

| C···H/H···C | Moderate to High | Important for stabilizing the molecular arrangement. |

| N···H/H···N | Low to Moderate | Potential for weak hydrogen bonding, depending on molecular proximity. |

| C···C | Moderate | Indicative of π–π stacking interactions between the heterocyclic rings. |

Energy framework calculations complement Hirshfeld surface analysis by quantifying the energetic significance of the identified intermolecular interactions. This method, often performed using computational chemistry software, calculates the interaction energies between a central molecule and its neighbors within a defined cluster. crystalexplorer.net The total interaction energy is typically decomposed into electrostatic, dispersion, polarization, and repulsion components. nih.gov

For this compound, energy framework analysis would likely reveal a packing arrangement dominated by dispersion forces, a common feature in aromatic systems due to π–π stacking. The electrostatic component would also play a role, arising from the inherent polarity of the N-containing heterocyclic ring. The results are often visualized as energy framework diagrams, where cylinders connect the centroids of interacting molecules, with the cylinder radius proportional to the strength of the interaction energy. This provides a clear and intuitive representation of the supramolecular architecture and the relative importance of different stabilizing interactions. nih.gov For instance, studies on similar heterocyclic compounds have shown that dispersion energies can be significantly stronger than electrostatic energies in directing the crystal packing. nih.gov

Applications of Free Electron Molecular Orbital (FEMO) Models for Electrophilicity Prediction

The Free Electron Molecular Orbital (FEMO) model is a simplified quantum mechanical approach used to describe the electronic structure of conjugated systems. While more sophisticated methods like Density Functional Theory (DFT) are now more common, the FEMO model provides a valuable qualitative understanding of the π-electron system and can be used to predict regions of electrophilicity in molecules like this compound.

In the FEMO model, the π-electrons are assumed to move freely in a one-dimensional box corresponding to the conjugated path of the molecule. The length of this "box" is determined by the molecular geometry. The model predicts the energies of the molecular orbitals, which can then be used to understand electronic transitions and reactivity.

For predicting electrophilicity, the FEMO model focuses on the distribution of the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is the orbital to which an incoming nucleophile would donate its electrons. Therefore, atoms where the LUMO has a large electron density (or, more accurately, a large coefficient in the linear combination of atomic orbitals) are predicted to be the most susceptible to nucleophilic attack, i.e., the most electrophilic centers.

In the case of this compound, the conjugated system extends over the entire bicyclic indolizine core. The application of the FEMO model would involve:

Defining the path of conjugation along the perimeter of the indolizine ring system.

Calculating the length of this path.

Solving the particle-in-a-box Schrödinger equation for the π-electrons to obtain the energies and wavefunctions of the molecular orbitals.

Identifying the LUMO and examining its wavefunction to determine the regions of highest probability density.

Based on the general electronic properties of the indolizine ring, which is known to be electron-rich, the FEMO model would likely predict that electrophilic attack is most favorable at specific carbon atoms of the pyrrole (B145914) and pyridine (B92270) rings. The precise locations would depend on the calculated LUMO distribution. While modern computational methods provide more quantitative predictions, the FEMO model offers a foundational, conceptual framework for understanding the inherent electrophilicity of different positions within the this compound structure.

The following table outlines the conceptual application of the FEMO model for electrophilicity prediction in this compound.

| Step | Description | Expected Outcome for this compound |

| 1. Model Definition | Treat the π-electrons as free particles within the conjugated system. | The conjugated path would encompass the fused five- and six-membered rings. |

| 2. Parameterization | Define the "box" length based on the molecular dimensions of the indolizine core. | The length would be estimated from standard bond lengths and angles. |

| 3. MO Calculation | Solve for the energy levels and wavefunctions of the π-orbitals. | A set of discrete molecular orbitals (HOMO, LUMO, etc.) and their corresponding wavefunctions. |

| 4. LUMO Analysis | Identify the LUMO and its spatial distribution. | The LUMO would likely have significant amplitude over specific carbon atoms in the ring system. |

| 5. Electrophilicity Prediction | The atoms with the largest LUMO coefficients are the predicted electrophilic sites. | Prediction of the most probable sites for nucleophilic attack on the this compound molecule. |

Applications of 2 Methylindolizine in Academic Research

Medicinal Chemistry and Drug Discovery Research

The 2-methylindolizine framework is a privileged structure in drug discovery, providing a foundation for the design and synthesis of new therapeutic agents. Its unique electronic and steric properties allow for the generation of diverse chemical libraries, which have been investigated for various biological targets.

Design and Synthesis of Novel Therapeutic Agents

The inherent characteristics of the this compound core have been exploited to create novel molecules with potential therapeutic value. Researchers have focused on its use as a bioisostere for the indole (B1671886) ring and as a template for developing enzyme inhibitors and central nervous system-active agents.

Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in disease pathogenesis.